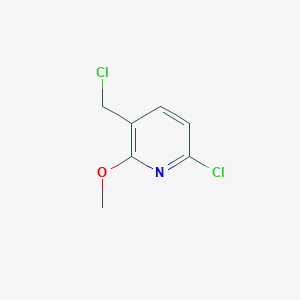
6-Chloro-3-(chloromethyl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(chloromethyl)-2-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine followed by the introduction of a chloromethyl group. One common method involves the reaction of 2-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-Chloro-3-(chloromethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated pyridines or modified pyridine rings.
科学研究应用
6-Chloro-3-(chloromethyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
Similar Compounds
6-Chloro-3-methyluracil: Another chlorinated pyridine derivative with applications in medicinal chemistry.
6-Chloro-3-nitro-2-(phenylsulfonyl)methylimidazo[1,2-b]pyridazine: A compound with similar structural features used in antikinetoplastid research.
Uniqueness
6-Chloro-3-(chloromethyl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and methoxy groups makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
6-chloro-3-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3 |
InChI 键 |
DCGYGFYDTKBASY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)
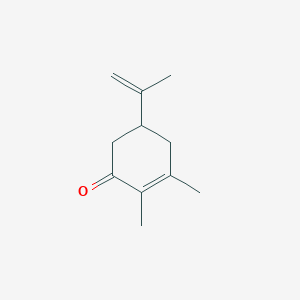

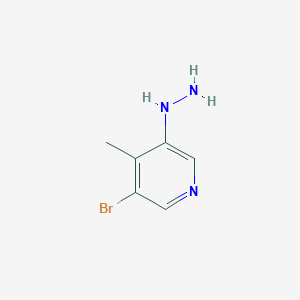

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
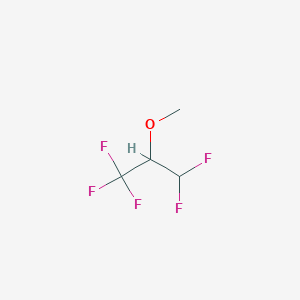
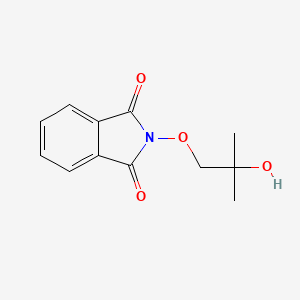
![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)
